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Compound of Interest

2-(Azetidin-1-yl)-5-
Compound Name:
bromopyrimidine

Cat. No.: B113087

Spectroscopic Comparison: 2-(Azetidin-1-yl)-5-
bromopyrimidine and its Precursors

A detailed spectroscopic analysis of 2-(azetidin-1-yl)-5-bromopyrimidine and its synthetic
precursors, 2-chloro-5-bromopyrimidine and azetidine, provides valuable insights into the
structural changes occurring during the synthesis. This guide offers a comparative overview of
their key spectroscopic features, supported by experimental data, to aid researchers in
compound characterization and reaction monitoring.

Synthetic Pathway

The synthesis of 2-(azetidin-1-yl)-5-bromopyrimidine is achieved through a nucleophilic
aromatic substitution reaction. The secondary amine of the azetidine ring displaces the chlorine
atom on the 2-position of the 5-bromopyrimidine ring.
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Caption: Synthetic route to 2-(Azetidin-1-yl)-5-bromopyrimidine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-(azetidin-1-yl)-5-
bromopyrimidine and its precursors.

Table 1: *H NMR Spectroscopic Data

Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3, ppm)
2-(Azetidin-1- o
Pyrimidine H-4,
yl)-5- ~8.4 s 2H
H-6
bromopyrimidine
Azetidine CH2
~4.0 t 4H
(adjacent to N)
Azetidine CH2
~2.4 p 2H
(C-3)
2-chloro-5- Pyrimidine H-4,
o 8.85[1] S 2H
bromopyrimidine H-6
Azetidine 3.63[2] t 4H CH:
2.33[2] p 2H CH:2
2.08[2] s (broad) 1H NH

Table 2: 13C NMR Spectroscopic Data
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Compound Chemical Shift (6, ppm) Assignment
2-(Azetidin-1-yl)-5- .
bromopyrimidine ~162 Pyrimidine C-2
~160 Pyrimidine C-4, C-6

~108 Pyrimidine C-5

~52 Azetidine C-2, C-4

~18 Azetidine C-3

2-chloro-5-bromopyrimidine 160.9 Pyrimidine C-2
158.4 Pyrimidine C-4, C-6

118.5 Pyrimidine C-5

Azetidine 46.5[3] C-2,C-4
18.5[3] C-3

Table 3: IR Spectroscopic Data
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Compound

Key Absorptions (cm™?) Functional Group

2-(Azetidin-1-yl)-5-

bromopyrimidine

~2950-2850 C-H stretch (aliphatic)

C=C and C=N stretch

~1550-1450 )
(aromatic)

~1200-1100 C-N stretch

~700-600 C-Br stretch

2-chloro-5-bromopyrimidine

~3080 C-H stretch (aromatic)

~1550, 1480, 1400

C=C and C=N stretch

(aromatic)
~830 C-Cl stretch
~680 C-Br stretch
Azetidine ~3300 (broad) N-H stretch
~2950-2850 C-H stretch (aliphatic)
~1150 C-N stretch

Table 4. Mass Spectrometry Data

Compound

Molecular lon (m/z) Key Fragments (m/z)

2-(Azetidin-1-yl)-5-

213/215 [M]* Predicted: 184/186, 157/159,

bromopyrimidine 134
2-chloro-5-bromopyrimidine 192/194/196 [M]*[4] 163/165, 114/116, 87
Azetidine 57 [M]*[5][6] 42, 28

Experimental Protocols
Synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine
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A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as N,N-
dimethylformamide (DMF) is prepared. To this solution, azetidine (1.2 eq) and a non-
nucleophilic base, such as triethylamine (1.5 eq), are added. The reaction mixture is stirred at
an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC)
until the starting material is consumed. Upon completion, the reaction mixture is cooled to room
temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel to afford 2-(azetidin-1-yl)-5-bromopyrimidine.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 or 500 MHz
spectrometer using deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds) as
the solvent. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra
are typically recorded in the range of 4000-400 cm~1.

e Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer. The data is reported as mass-to-charge
ratio (m/z).

Visualization of Experimental Workflow
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Synthesis

2-chloro-5-bromopyrimidine + Azetidine + Base

l

Stir at 80-100 °C in DMF

l

Aqueous Workup & Extraction

l

Column Chromatography

2-(Azetidin-1-yl)-5-bromopyrimidine

'H and 3C NMR FTIR-ATR Mass Spectrometry
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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